molecular formula C18H13FN4O B2973065 2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251694-01-5

2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2973065
CAS No.: 1251694-01-5
M. Wt: 320.327
InChI Key: LTAFWEVFWRHZDW-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure in pharmaceutical research. Compounds featuring this scaffold have been extensively investigated as potent modulators of tyrosine kinases , which are key targets in oncology and other disease areas. The specific substitution pattern of this compound, featuring a 2-fluorobenzyl group at the 2-position and a phenyl group at the 6-position, is designed to explore structure-activity relationships and optimize interactions with biological targets. The inherent physicochemical properties of the pyridazine ring, including its weak basicity, significant dipole moment, and robust hydrogen-bonding capacity, are known to contribute favorably to drug-target interactions and molecular recognition . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for in vitro biochemical and cellular assays. Its structure is consistent with molecules that show potential in modulating various enzymatic pathways. Handle this product with care in a controlled laboratory environment.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O/c19-15-9-5-4-8-14(15)12-22-18(24)23-17(21-22)11-10-16(20-23)13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAFWEVFWRHZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H13FN4O
  • Molecular Weight : 320.3 g/mol
  • CAS Number : 1251604-26-8

The structure includes a triazole ring fused with a pyridazine moiety, with the presence of fluorobenzyl and phenyl groups enhancing its biological activity through improved binding affinity to molecular targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors. The triazole moiety facilitates binding through hydrogen bonds or coordination with metal ions in metalloenzymes .

Anticancer Activity

Research indicates that derivatives of triazolopyridazines exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116 .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It may inhibit pro-inflammatory cytokines and modulate immune responses, providing therapeutic benefits in inflammatory diseases .

Research Findings and Case Studies

StudyFindings
In vitro cytotoxicity study Showed significant inhibition of growth in HeLa and HCT116 cell lines with IC50 values indicating potent activity .
Antimicrobial assay Demonstrated effectiveness against several bacterial strains, suggesting potential for development as an antibiotic .
Anti-inflammatory assay Indicated a reduction in inflammatory markers in animal models, supporting its use in treating inflammatory diseases .

Comparison with Similar Compounds

Position 2:

  • 2-Chloro-6-fluorobenzyl (): Chlorine increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Unsubstituted Benzyl (): Lack of electronegative groups diminishes electronic interactions, as seen in 6-chloro derivatives with higher melting points (287°C) due to crystallinity .

Position 6:

  • Phenyl (Target Compound): Provides moderate lipophilicity, balancing solubility and cell permeability.
  • Sulfonamide (e.g., 13h in ): Enhances hydrophilicity and hydrogen-bonding capacity, as seen in antimalarial sulfonamide derivatives (IC50 = 2.24–4.98 µM) .

Physical and Chemical Properties

Compound Name Core Structure R2 Substituent R6 Substituent Melting Point (°C) Molecular Weight
Target Compound Triazolo[4,3-b]pyridazin 2-Fluorobenzyl Phenyl Not Reported ~340.34*
13h () Triazolo[4,3-a]pyridine 2-Fluorobenzyl 4-Methylpiperidin-sulfonyl 150–151 396.46
1251707-30-8 () Triazolo[4,3-b]pyridazin 2-Chloro-6-fluorobenzyl 3,4-Dimethylphenyl Not Reported 382.80
6-Chloro Derivative () Triazolo[4,3-b]pyridazin H (sodium salt) Chloro 287 184.57 (base)

*Calculated based on molecular formula C₁₉H₁₄FN₅O.

Q & A

Q. What are the key synthetic challenges in preparing 2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, and how are they addressed?

The synthesis involves cyclization and substitution reactions. For example, intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine are prepared via cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate . Substitution of the chlorine atom with fluorobenzyl groups requires sodium hydride in DMF to generate the alcoholate intermediate, enabling nucleophilic displacement . Microwave-assisted methods (150°C, DMF, Cs₂CO₃) can improve reaction efficiency and yield .

Q. How can researchers validate the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for validation . Nuclear magnetic resonance (¹H/¹³C NMR) and liquid chromatography–mass spectrometry (LC/MS) confirm structural integrity. For example, analogues with fluorobenzyl groups show diagnostic peaks for aromatic protons (δ 7.2–8.1 ppm) and fluorine-coupled splitting patterns .

Q. What safety protocols are recommended for handling fluorinated triazolopyridazine derivatives?

Personal protective equipment (PPE) including nitrile gloves, chemical goggles, and flame-retardant lab coats is mandatory. Work should occur in fume hoods with local exhaust ventilation to avoid inhalation of vapors. Spills must be contained using inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How do fluorinated substituents at the benzyl position influence biological activity?

Fluorine’s electronegativity enhances binding via hydrogen bonding and electrostatic interactions. For instance, 2-fluorobenzyl groups in triazolopyridazines improve cellular permeability and target affinity compared to non-fluorinated analogues. However, meta-fluorination may reduce activity due to steric hindrance, as seen in thrombin inhibitor studies .

Q. What contradictory findings exist regarding this compound’s antiproliferative vs. anticoagulant effects?

Derivatives like 2-(2-fluorobenzyl)triazolopyridazines lose thrombin inhibitory activity when replacing benzamidine moieties but gain antiproliferative effects in ester forms (e.g., R₂ = ethyl). This suggests divergent structure-activity relationships (SAR) for different therapeutic targets .

Q. What strategies optimize bivalent binding in triazolopyridazine-based inhibitors?

Bivalent compounds (e.g., AZD5153) tether two pharmacophores to engage multiple binding sites. For 2-(2-fluorobenzyl) derivatives, linker length and rigidity are critical: optimal ethylene glycol spacers (∼10–12 atoms) balance potency and solubility. This approach increased BRD4 inhibition by 100-fold in cellular assays .

Q. How do metabolic stability assays inform lead optimization for fluorinated triazolopyridazines?

Microsomal stability studies (human/rat liver microsomes) identify metabolic soft spots. Fluorine at the benzyl position reduces oxidative metabolism, while ester groups (e.g., R₂ = ethyl) are prone to hydrolysis. Replacing esters with amides or heterocycles improves half-life (e.g., t₁/₂ > 4 hrs in plasma) .

Methodological Considerations

  • Synthetic Optimization Table

    ParameterConditionOutcomeReference
    Chlorine substitutionNaH, DMF, 60°C, 12 hrs85% yield
    Microwave synthesisCs₂CO₃, DMF, 150°C, 30 min92% yield, reduced byproducts
    PurificationReverse-phase HPLC (C18 column)≥98% purity
  • Key SAR Insights

    • 2-Fluorobenzyl vs. 3-Fluorobenzyl : 2-substitution enhances target binding (IC₅₀ = 12 nM vs. 45 nM for 3-F) due to optimal halogen bonding .
    • Ester vs. Amide Derivatives : Ethyl esters show higher antiproliferative activity (IC₅₀ = 0.8 µM) but lower metabolic stability than amides (t₁/₂ = 2.1 vs. 6.3 hrs) .

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